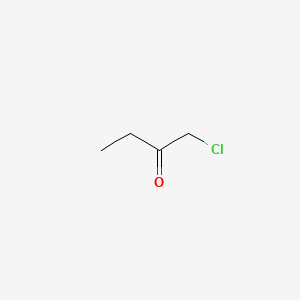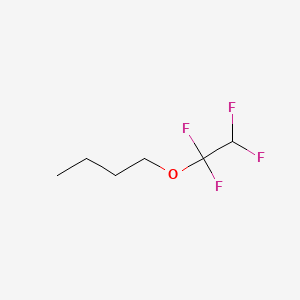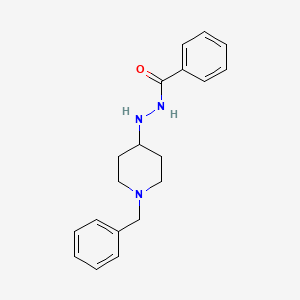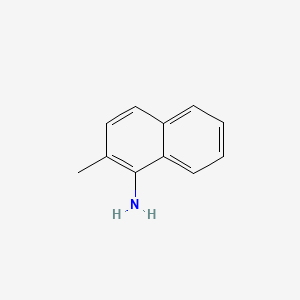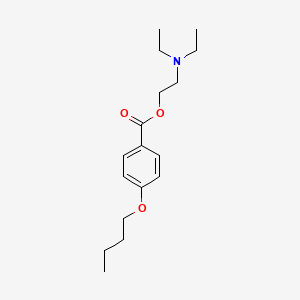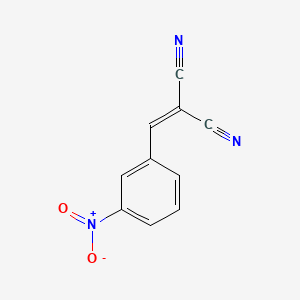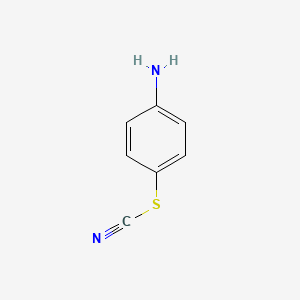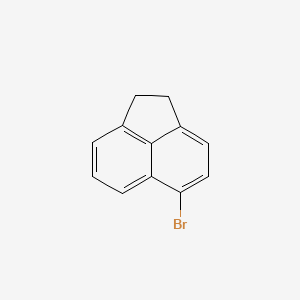
5-Bromoacenaphthene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 5-Bromoacenaphthene is C12H9Br . It has an average mass of 233.104 Da and a monoisotopic mass of 231.988754 Da .Physical And Chemical Properties Analysis
5-Bromoacenaphthene is a yellow powder with a density of 1.4095 (rough estimate). It has a melting point of 54-56°C (lit.) and a boiling point of 335°C (lit.). The flash point is >230°F. It has a vapor pressure of 0.00024mmHg at 25°C . It also has a refractive index of 1.6565 (estimate) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Bromoacenaphthene: is utilized in organic synthesis as a precursor for various chemical reactions. Its bromine atom can act as a reactive site for further functionalization, making it a valuable compound for constructing more complex molecules. This is particularly useful in the synthesis of novel organic compounds which may have potential applications in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
In pharmaceutical research, 5-Bromoacenaphthene may be used as a building block for the synthesis of therapeutic agents. Its structure allows for the creation of analogs and derivatives that can be tested for biological activity. It’s a part of early-stage drug discovery where researchers explore the chemical space around a compound to find promising candidates for development .
Material Science
5-Bromoacenaphthene: has applications in material science, particularly in the development of organic semiconductors. Its polycyclic aromatic structure is conducive to electron transport, which is a desirable property in materials used for organic photovoltaics and light-emitting diodes (LEDs) .
Environmental Studies
In environmental studies, 5-Bromoacenaphthene can be used as a tracer or an analytical standard for monitoring polycyclic aromatic hydrocarbons (PAHs). PAHs are environmental pollutants, and 5-Bromoacenaphthene can help in understanding their behavior and distribution in the environment through studies like isotopic dilution gas chromatography/high-resolution mass spectrometry (GC/HRMS) .
Analytical Chemistry
5-Bromoacenaphthene: finds use in analytical chemistry as a standard for calibrating instruments and validating methods. Its well-defined structure and properties make it suitable for use in techniques such as high-performance liquid chromatography (HPLC) to ensure the accuracy and precision of analytical results .
Biochemistry
In biochemistry, while not directly used, 5-Bromoacenaphthene can be involved in studies related to xenobiotic metabolism. Understanding how such compounds are metabolized can provide insights into detoxification pathways and the potential biological impacts of exposure to similar environmental contaminants .
Industrial Applications
Industrially, 5-Bromoacenaphthene may be used in the synthesis of dyes, pigments, and other brominated compounds. Its bromine content is valuable for introducing this halogen into various industrial chemicals, which can impart desired properties like flame retardancy .
High-Performance Liquid Chromatography (HPLC)
Specifically, in HPLC applications, 5-Bromoacenaphthene can be used to test and optimize separation columns. Its retention time and interaction with the stationary phase can provide essential data for the development of new HPLC methods .
Safety And Hazards
5-Bromoacenaphthene is classified as an irritant. It is irritating to eyes, respiratory system, and skin. It’s recommended to avoid contact with skin and eyes . In case of accidental release, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers There are peer-reviewed papers related to 5-Bromoacenaphthene, but specific details or summaries of these papers are not provided in the search results .
Eigenschaften
IUPAC Name |
5-bromo-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALKJGMGKYKMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174512 | |
| Record name | 5-Bromoacenaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoacenaphthene | |
CAS RN |
2051-98-1 | |
| Record name | 5-Bromoacenaphthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoacenaphthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromoacenaphthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoacenaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoacenaphthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOACENAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4BK9PRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



